REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11].[CH2:12]([NH2:14])[CH3:13].Cl>CO>[CH2:12]([NH:14][C:2]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4](=[O:9])[C:3]=1[C:10]#[N:11])[CH3:13]
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Name
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|
Quantity
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750 mg
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Type
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reactant
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Smiles
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ClC1=C(C(NC(=C1)C)=O)C#N
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Name
|
|
Quantity
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1 mL
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Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
|
5.56 mL
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Type
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reactant
|
Smiles
|
C(C)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the vial was capped
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Type
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CUSTOM
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Details
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the reaction was microwaved to 120° C. for 1 hr
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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FILTRATION
|
Details
|
the solid was filtered
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Type
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WASH
|
Details
|
washed with cold MeOH
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Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C(C(NC(=C1)C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.77 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 62.2% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |